molecular formula C11H9BrClNO2 B2362722 4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione CAS No. 1533909-63-5

4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione

Cat. No.: B2362722
CAS No.: 1533909-63-5
M. Wt: 302.55
InChI Key: WKLICGPKZHGTEC-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a piperidine-2,6-dione structure. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorobenzene and piperidine-2,6-dione.

    Bromination and Chlorination: The bromination and chlorination of the phenyl ring are carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution.

    Cyclization: The substituted phenyl ring is then subjected to cyclization with piperidine-2,6-dione under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

    Cyclization and Ring-Opening: The piperidine ring can participate in cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the formation of new derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities.

    Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties.

    Industrial Chemistry: It is employed in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)piperidine-2,6-dione
  • 4-(2-Chlorophenyl)piperidine-2,6-dione
  • 4-(4-Chlorophenyl)piperidine-2,6-dione

Uniqueness

4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct properties compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

4-(2-bromo-4-chlorophenyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO2/c12-9-5-7(13)1-2-8(9)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLICGPKZHGTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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